1-(2-ethoxynaphthalene-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
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Overview
Description
1-(2-ethoxynaphthalene-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound that features a combination of naphthalene, triazolo, pyrimidine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxynaphthalene-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the formation of the triazolo-pyrimidine core. The final step involves the coupling of the piperazine moiety to the triazolo-pyrimidine core under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines and high-throughput screening techniques to optimize the yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-ethoxynaphthalene-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or triazolo-pyrimidine moieties
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like ethanol, dichloromethane, and dimethylformamide. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce reduced forms of the triazolo-pyrimidine core .
Scientific Research Applications
1-(2-ethoxynaphthalene-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting cyclin-dependent kinases (CDKs).
Medicine: Explored as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(2-ethoxynaphthalene-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves the inhibition of specific molecular targets such as CDKs. By binding to the active site of these enzymes, the compound disrupts the cell cycle progression, leading to apoptosis in cancer cells. The triazolo-pyrimidine core plays a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK inhibitor with a similar core structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and exhibits comparable biological activities
Uniqueness
1-(2-ethoxynaphthalene-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is unique due to its combination of naphthalene, triazolo, pyrimidine, and piperazine moieties, which contribute to its distinct chemical and biological properties. Its ability to inhibit CDKs with high specificity makes it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C23H25N7O2 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
(2-ethoxynaphthalen-1-yl)-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H25N7O2/c1-3-30-22-20(26-27-30)21(24-15-25-22)28-11-13-29(14-12-28)23(31)19-17-8-6-5-7-16(17)9-10-18(19)32-4-2/h5-10,15H,3-4,11-14H2,1-2H3 |
InChI Key |
FTECXUSSFDMZCI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=C(C=CC5=CC=CC=C54)OCC)N=N1 |
Origin of Product |
United States |
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